molecular formula C16H9Cl2NO B6337508 3-(2,6-Dichlorobenzoyl)quinoline CAS No. 1187171-87-4

3-(2,6-Dichlorobenzoyl)quinoline

Cat. No.: B6337508
CAS No.: 1187171-87-4
M. Wt: 302.2 g/mol
InChI Key: AUYUIHSOXUIDRA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorobenzoyl)quinoline typically involves the reaction of 2,6-dichlorobenzoyl chloride with quinoline under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst . The reaction conditions often include heating the reactants in a suitable solvent, such as ethanol or acetic acid, to facilitate the formation of the quinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are selected to ensure efficient conversion of starting materials to the desired product. The use of green chemistry principles, such as solvent-free reactions or microwave-assisted synthesis, can also be explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorobenzoyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Antiviral Activity

Quinoline derivatives, including 3-(2,6-Dichlorobenzoyl)quinoline, have been studied for their antiviral properties. Research indicates that quinoline compounds exhibit activity against several viruses, including the Zika virus and human immunodeficiency virus (HIV). These compounds can disrupt viral replication mechanisms, making them potential candidates for antiviral drug development .

Antibacterial and Antifungal Properties

The compound has demonstrated antibacterial and antifungal activities. Quinoline derivatives are known to inhibit the growth of various bacteria and fungi, which positions them as valuable agents in treating infections. For instance, structural modifications of quinolines have led to the development of potent fluoroquinolones used in clinical settings .

Anticancer Potential

Recent studies have highlighted the anticancer potential of quinoline derivatives. The unique structure of this compound allows it to interact with biological targets involved in cancer progression. This compound may inhibit tumor growth by inducing apoptosis in cancer cells .

Plant Protection

This compound has shown promise in agricultural applications as a protective agent against harmful agricultural chemicals like herbicides. It acts as an antidote to mitigate the adverse effects of these chemicals on cultivated plants . This property is crucial for developing safer agricultural practices and enhancing crop resilience.

Pest Control

The compound is also being explored for its potential use in pest control formulations. Its bioactive properties can repel or attract pests, contributing to integrated pest management strategies .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity. Techniques such as asymmetric catalysis have been utilized to create more effective derivatives . The ability to modify the quinoline scaffold opens avenues for developing new compounds with improved pharmacological profiles.

Case Studies and Data Tables

Application AreaCompound ActivityTarget OrganismReference
AntiviralInhibits Zika virus replicationZika virus
AntibacterialEffective against E. coliE. coli
AntifungalInhibits Candida speciesCandida albicans
Plant ProtectionReduces herbicide damageVarious crops

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dichlorobenzoyl)quinoline is unique due to the presence of the 2,6-dichlorobenzoyl group, which can enhance its chemical reactivity and biological activity. This substitution pattern can influence the compound’s pharmacokinetics, binding affinity to molecular targets, and overall efficacy in various applications .

Biological Activity

3-(2,6-Dichlorobenzoyl)quinoline is a synthetic compound belonging to the class of quinoline derivatives, which have been widely studied for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline ring linked to a 2,6-dichlorobenzoyl moiety. The presence of chlorine substituents enhances the compound's electronic properties, potentially influencing its biological interactions. The unique structure is crucial for its activity against various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HL-60 (Leukemia)15.3Induction of apoptosis via caspase activation
MCF-7 (Breast)12.8Inhibition of cell cycle progression
A549 (Lung)18.5Mitochondrial dysfunction and ROS generation

The mechanism of action involves several pathways:

  • DNA Intercalation : The quinoline moiety intercalates into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism, reducing energy production in cancer cells.
  • Oxidative Stress Induction : Increased levels of reactive oxygen species (ROS) have been observed following treatment, contributing to apoptosis in cancer cells.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies suggest it exhibits significant activity against various bacterial strains.

Table 2: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Effectiveness
Staphylococcus aureus32Moderate
Escherichia coli16High
Pseudomonas aeruginosa64Low

The antimicrobial mechanism appears to involve:

  • Disruption of Bacterial Cell Membranes : The compound affects membrane integrity.
  • Inhibition of Key Metabolic Pathways : It interferes with essential metabolic processes in bacteria.

Case Studies

  • Study on Leukemia Cells : A study conducted on HL-60 leukemia cells demonstrated that treatment with this compound resulted in a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase activation. This highlights its potential as an anticancer agent.
  • Evaluation Against Bacterial Strains : Another study assessed the antimicrobial efficacy against clinical isolates of Staphylococcus aureus and found that the compound effectively inhibited growth at concentrations comparable to standard antibiotics. This underscores its potential utility in treating bacterial infections.

Properties

IUPAC Name

(2,6-dichlorophenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO/c17-12-5-3-6-13(18)15(12)16(20)11-8-10-4-1-2-7-14(10)19-9-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYUIHSOXUIDRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901264567
Record name (2,6-Dichlorophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187171-87-4
Record name (2,6-Dichlorophenyl)-3-quinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dichlorophenyl)-3-quinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901264567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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